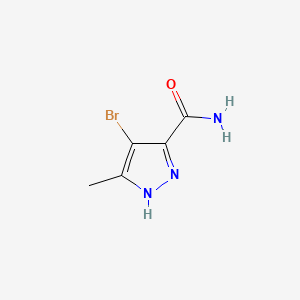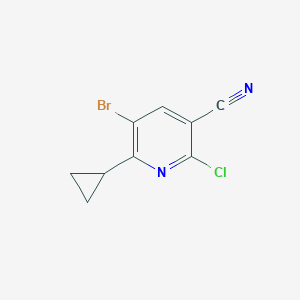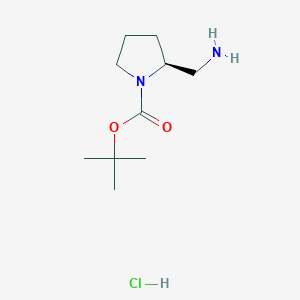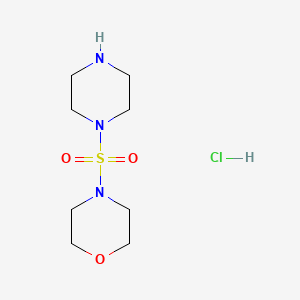
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride
Overview
Description
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is a chemical compound with the molecular formula C8H16N2O3S·HCl It is a derivative of morpholine and piperazine, featuring a sulfonyl group that connects these two heterocyclic structures
Mechanism of Action
Target of Action
The primary targets of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
The exact mode of action of this compound is not well-documented. As a morpholine derivative, it may share some properties with other morpholine compounds. For example, some morpholine derivatives have been found to inhibit certain fungal enzymes . .
Biochemical Pathways
Morpholine compounds are known to adjust pH levels in steam plants, suggesting they may interact with biochemical pathways related to pH regulation . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Pharmacokinetics
Its molecular weight is 271.76 , which may influence its absorption and distribution
Result of Action
As a biochemical used for proteomics research , it may be involved in protein-related processes.
Action Environment
It is recommended to store this compound at room temperature , suggesting that temperature may affect its stability
Biochemical Analysis
Biochemical Properties
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound can also form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns and metabolic shifts within the cell. The compound’s impact on cellular processes can vary depending on the cell type and the specific context of its use .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity can diminish over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound are important factors that influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function and its interactions with other biomolecules. Understanding the subcellular distribution of the compound is essential for elucidating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride typically involves the reaction of morpholine with piperazine-1-sulfonyl chloride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: The compound has potential therapeutic applications, including the development of drugs targeting specific biological pathways.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
4-(Piperazin-1-ylsulfonyl)aniline
N-[4-(1-Piperazinylsulfonyl)phenyl]acetamide
This detailed article provides an overview of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-piperazin-1-ylsulfonylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S.ClH/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11;/h9H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPGMLOCLXQVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
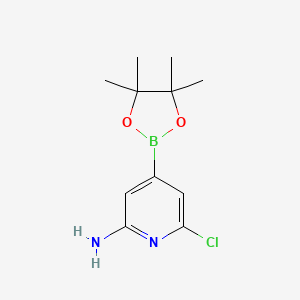
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)
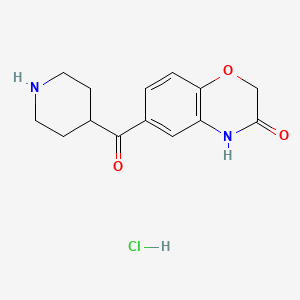
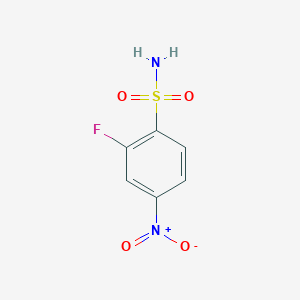
![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)
![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)
![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)
